
1-(3-Chlorophenyl)-3-(2-(4-methylpiperidin-1-yl)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-(2-(4-methylpiperidin-1-yl)propyl)urea, commonly known as CPPU, is a synthetic cytokinin plant growth regulator. It is widely used in agricultural practices to enhance the growth and yield of various crops. CPPU belongs to the urea class of compounds and is a white crystalline powder with a molecular weight of 327.85 g/mol.
Aplicaciones Científicas De Investigación
Optical and Electronic Applications
A study on a novel chalcone derivative showed significant electro-optic properties, highlighting its potential application in nonlinear optics and optoelectronic device fabrication due to its superior second and third harmonic generation values compared to standard urea, suggesting similar compounds could have promising utility in these fields (Shkir et al., 2018).
Corrosion Inhibition
Research on urea derivatives has shown effective corrosion inhibition properties for mild steel in acidic solutions, indicating potential applications in protecting metals against corrosion. The adsorption of these inhibitors on metal surfaces suggests they could serve as efficient corrosion inhibitors in various industrial applications (Bahrami & Hosseini, 2012).
Pharmacological Research
Soluble epoxide hydrolase (sEH) inhibitors, structurally similar to the queried compound, have been extensively studied for their role in modulating inflammation, hypertension, neuropathic pain, and neurodegeneration. This highlights the potential pharmaceutical application of related urea compounds in developing treatments for these conditions (Wan et al., 2019).
Pest Control and Agricultural Applications
Derivatives have been explored for their insecticidal properties, specifically in inhibiting chitin synthesis in insects, presenting a potential application in pest control strategies. This application is crucial for agricultural practices aiming to protect crops without harming the environment (Deul, Jong, & Kortenbach, 1978).
Anticancer Research
Research on diaryl ureas has led to the identification of compounds with significant antiproliferative effects against various cancer cell lines, indicating the potential of similar urea derivatives in anticancer drug development. These findings underscore the importance of such compounds in medicinal chemistry and pharmacology (Feng et al., 2020).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(4-methylpiperidin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-12-6-8-20(9-7-12)13(2)11-18-16(21)19-15-5-3-4-14(17)10-15/h3-5,10,12-13H,6-9,11H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOSEXFZLLQUKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C)CNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(m-tolyl)urea](/img/structure/B2828794.png)
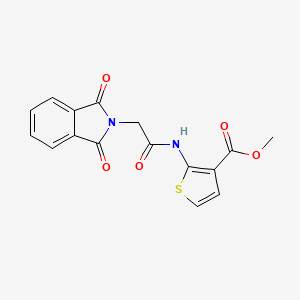

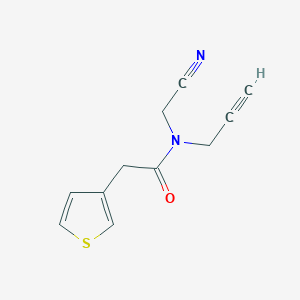
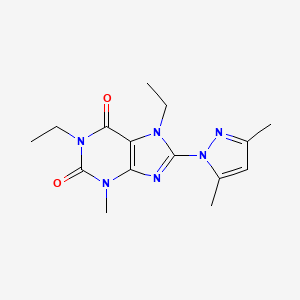
![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2828803.png)
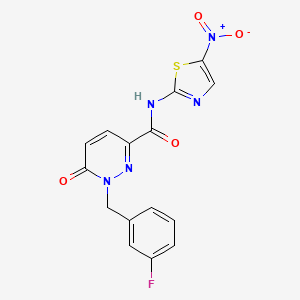
![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2828807.png)
![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2828809.png)

![2-Chloro-N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]acetamide](/img/structure/B2828813.png)
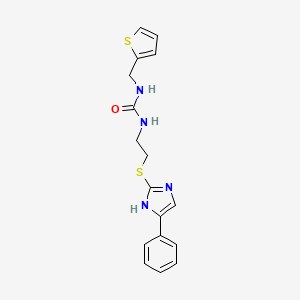
![1-(4-(Tert-butyl)phenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2828816.png)
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2828817.png)